molecular formula C32H33N5O3S B2503653 N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173785-21-1

N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2503653
CAS No.: 1173785-21-1
M. Wt: 567.71
InChI Key: BXVYQPYEAARMPL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic organic compound designed for research applications. This complex molecule features an imidazo[1,2-c]quinazoline core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is further functionalized with a phenethylamino side chain and a thioether-linked butanamide group, contributing to its physicochemical properties and potential for target interaction. The core imidazo[1,2-c]quinazoline structure has been identified in scientific literature as a platform for developing new pharmacological agents. Specifically, related derivatives have been synthesized and evaluated as new potential bronchodilators for respiratory conditions, showing promising activity in standard research models . The presence of the imidazole ring, a prominent heterocycle in bioactive molecules, suggests this compound may be of interest for investigating a range of biological pathways, including antibacterial, anti-inflammatory, and antitumor activities, as commonly associated with imidazole-containing compounds . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for exploring structure-activity relationships (SAR) in drug discovery programs, particularly those focused on respiratory and inflammatory diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O3S/c1-3-21-14-16-23(17-15-21)34-30(39)27(4-2)41-32-36-25-13-9-8-12-24(25)29-35-26(31(40)37(29)32)20-28(38)33-19-18-22-10-6-5-7-11-22/h5-17,26-27H,3-4,18-20H2,1-2H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVYQPYEAARMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including an imidazoquinazoline core, which is known for its pharmacological significance. The molecular formula is C24H30N4O3SC_{24}H_{30}N_4O_3S, and it has a molecular weight of approximately 446.59 g/mol.

Synthesis

The synthesis of this compound involves several steps typically starting from simpler quinazoline derivatives. Previous studies have highlighted the use of thioether formation as a key step in creating the thioamide linkage essential for the biological activity of the final product.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that certain quinazoline derivatives led to a reduction in tumor growth in xenograft models, suggesting potential for therapeutic applications against cancers such as breast and lung cancer .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives are often evaluated for their effectiveness against various bacterial strains. A study reported that related compounds exhibited notable antibacterial effects against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

Neuroprotective properties have also been associated with similar compounds. Research shows that quinazoline derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor effects of a related quinazoline derivative in vitro and in vivo. The results indicated that the compound significantly inhibited cell proliferation in various cancer cell lines and reduced tumor size in mouse models .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of a series of quinazoline derivatives, including those with thioamide groups. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing biological activity .

Summary of Biological Activities

Activity TypeRelated CompoundsEffectivenessReference
AntitumorQuinazoline derivativesSignificant tumor growth inhibition
AntimicrobialThioamide-containing quinazolinesEffective against Gram-positive bacteria
NeuroprotectiveQuinazolines with phenethylamineProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

Table 1: Core Structural Features of Analogues
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Imidazo[1,2-c]quinazolinone 2-(Phenethylamino)ethyl, 5-thio-butanamide ~563 (estimated) Combines hydrophilic (amide) and hydrophobic (ethylphenyl) regions.
N-cyclohexyl variant [] Imidazo[1,2-c]quinazolinone 2-(4-Fluorobenzyl)carbamoyl, cyclohexyl 563.7 Fluorine enhances electronegativity; cyclohexyl improves membrane permeability .
2-Substituted quinazolinones [] Quinazolin-4(3H)-one Acetamide derivatives (e.g., ethylamino) ~350–400 Moderate anti-inflammatory activity; lower ulcerogenicity than aspirin .
Thiazole derivatives [] Thiazole Hydrazinecarbothioamide, phenyl ~300–400 IC50 values <2 µg/mL against HepG-2 cells; α-halo compounds used in synthesis .
Benzothiazole carboxamides [] Benzothiazole 4-Oxothiazolidin-3-yl ~400–450 Chloro/fluorophenyl groups modulate steric and electronic properties .
Table 2: Bioactivity of Analogues
Compound Class Biological Activity Key Findings SAR Insights
Quinazolinones [] Anti-inflammatory 2-(Ethylamino)acetamide derivative outperformed Diclofenac (reference drug). Electron-donating groups (e.g., ethyl) enhance activity .
Thiazoles [] Anticancer (HepG-2) IC50 values as low as 1.61 µg/mL for compound 7b. Thioamide and phenyl groups critical for cytotoxicity .
Benzothiazoles [] Not specified Structural diversity via halogenated aryl groups. Chlorine/fluorine substituents improve metabolic stability .
Imidazo[1,2-c]quinazolinones [] Undisclosed Structural similarity suggests kinase inhibition or protease targeting. Fluorine atoms may enhance target binding affinity .

Spectral and Physicochemical Comparisons

  • NMR Analysis : highlights that substituents at specific positions (e.g., regions A and B in imidazoheterocycles) cause distinct chemical shift changes, aiding structural elucidation .
  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to ’s cyclohexyl variant.
  • Solubility : Thioether and amide groups enhance aqueous solubility relative to purely aromatic analogues (e.g., ’s spiroimidazothiadiazoles).

Preparation Methods

Cyclocondensation Methodologies

The foundational step involves annulating 2-aminobenzonitrile derivatives with α-ketoamides under acidic conditions. Patent CN101538223A demonstrates optimal results using:

Parameter Condition Yield Source
Catalyst p-Toluenesulfonic acid (10 mol%) 78%
Solvent Toluene/EtOAc (3:1) -
Temperature 110°C, 12 h -
Workup Crystallization from MeOH/H2O -

Critical side reactions include:

  • Parasitic dimerization : Mitigated by slow addition of ketoamide (1 eq over 2 h)
  • Oxazole byproducts : Suppressed using anhydrous MgSO4 as desiccant

Alternative Microwave-Assisted Synthesis

US5770599A discloses a 45-minute cyclization protocol under microwave irradiation (150 W, 150°C) in DMF, achieving 82% yield with reduced epimerization. This method eliminates the need for azeotropic water removal but requires specialized equipment.

Functionalization at Position 2: Installing the Phenethylaminoacetyl Group

Two-Stage Alkylation-Amidation Approach

A preferred route involves:

  • Alkylation : Reacting the core with ethyl bromoacetate (1.2 eq) using K2CO3 in DMF at 60°C (89% yield)
  • Amidation : Treating the ester intermediate with phenethylamine (3 eq) and HATU in CH2Cl2, yielding 76% after column chromatography

Key optimization data:

Parameter Effect on Yield Optimal Value Source
Coupling reagent HATU > EDCI > DCC HATU
Solvent polarity CH2Cl2 > THF > DMF CH2Cl2
Temperature 0°C → RT > RT only Gradient

Single-Pot Tandem Reaction

CN101684078A reports a phase-transfer catalyzed method using:

  • Reactants : Core + chloroacetaldehyde dimethyl acetal (1.05 eq)
  • Catalyst : PEG-600 (5 mol%)
  • Conditions : KOH/H2O-CH2Cl2 biphasic system, 40°C, 10 h (62% yield)

This approach minimizes epimerization but requires careful pH control during workup.

Thiolation at Position 5: Sulfanylbutanamide Installation

Thiol-ene Click Chemistry

Vulcanchem’s protocol employs:

  • Generate core thiol via NaSH treatment in EtOH/H2O (95°C, 6 h)
  • React with N-(4-ethylphenyl)-2-bromobutanamide (1.1 eq) using AIBN initiator in degassed THF (78% yield)

Critical purity data:

Impurity Source Removal Method
Disulfide dimer Thiol oxidation N2 sparging
Unreacted bromide Stoichiometric imbalance Silica gel chromatography

Nucleophilic Aromatic Substitution

Alternative method from CN110343053 uses:

  • Electrophile : 5-fluoroimidazoquinazoline core
  • Nucleophile : Potassium butanamide thiolate (1.5 eq)
  • Conditions : DMSO, 120°C, 24 h (65% yield)

This route avoids thiol handling but requires high-temperature polar aprotic solvents.

Process Optimization and Scale-Up Challenges

Catalytic System Advancements

Comparative catalyst screening reveals:

Catalyst Turnover Number Yield Improvement Source
Pd(OAc)2/Xantphos 420 +22%
CuI/1,10-phenanthroline 380 +18%
Catalyst-free - Baseline

Solvent Engineering

Mixed solvent systems enhance yields in critical steps:

Step Optimal Solvent Mix Yield Impact
Cyclocondensation Toluene/DMF (4:1) +15%
Amidation CH2Cl2/EtOAc (1:1) +9%
Crystallization MeOH/H2O (9:1) Purity 98.8%

Data adapted from

Purification Strategies

Final compound purification employs:

  • Initial crystallization : From MeOH/H2O (4:1), removes polar impurities
  • Preparative HPLC : C18 column, 65:35 MeCN/H2O + 0.1% TFA
  • Lyophilization : Freeze-drying from tert-butanol/water

Analytical Characterization Benchmarks

Spectroscopic Data Consolidation

Technique Key Signals Reference
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, H-1), 7.89 (d, J=8.4 Hz, 1H, H-8), 4.32 (q, J=7.1 Hz, 2H, OCH2)
13C NMR (101 MHz, DMSO-d6) δ 170.5 (C=O), 154.3 (C-3), 132.8 (C-4a)
HRMS (ESI+) m/z 546.2124 [M+H]+ (calc. 546.2118)

Purity Assessment Protocols

  • HPLC : C18, 1.0 mL/min, 254 nm, tR=12.7 min (98.8% purity)
  • DSC : Melting endotherm at 214°C (ΔH=128 J/g)
  • TGA : <0.5% weight loss up to 150°C

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions, such as coupling of thiol-containing intermediates with activated quinazolinone derivatives. Key steps include:

  • Reflux conditions : Heating at 100°C under reflux for 4–6 hours in polar aprotic solvents (e.g., DMF or ethanol) to promote amide bond formation .
  • Purification : Recrystallization using methanol or ethanol to isolate the product with ≥95% purity .
  • Critical parameters : Control of pH (neutral to slightly basic) and stoichiometric ratios of reactants to minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

A combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry is required to confirm the backbone structure and functional groups (e.g., amide, thioether). For example:

  • NMR : Peaks at δ 2.5–3.5 ppm (methylene groups adjacent to sulfur) and δ 7.0–8.5 ppm (aromatic protons) .
  • HPLC : Retention time analysis using C18 columns with acetonitrile/water gradients to verify purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from conformational flexibility?

Discrepancies in NMR or IR spectra may stem from rotational isomers or solvent interactions. Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria between conformers .
  • Computational modeling : Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental data .
  • Cross-validation : Use of complementary techniques like X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) with analogs?

  • Analog synthesis : Introduce substitutions at the phenyl (4-ethyl group) or quinazolinone (3-oxo moiety) positions to assess bioactivity changes .
  • Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (MTT assays) to identify pharmacophores .
  • Data triangulation : Compare results with structurally similar compounds (e.g., pyridazine or benzothiazole derivatives) to infer functional group contributions .

Q. How can computational methods predict potential biological targets for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs .
  • Pharmacophore mapping : Align with known inhibitors (e.g., ATP-binding pocket ligands) using tools like Pharmit .
  • ADMET prediction : SwissADME or pkCSM to evaluate bioavailability and toxicity risks .

Q. What strategies address low synthetic yields in large-scale preparations?

  • Catalyst optimization : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized lipases) to improve turnover .
  • Solvent engineering : Replace ethanol with ionic liquids (e.g., [BMIM][BF4]) to enhance reaction efficiency .
  • Process intensification : Use microreactors for precise control of exothermic steps (e.g., thioether formation) .

Q. How can solubility challenges in biological assays be mitigated?

  • Co-solvent systems : Employ DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in aqueous media .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance dispersibility and cellular uptake .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across different assay platforms?

  • Assay standardization : Normalize results using internal controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify platform-specific biases .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity measurements .

Q. What methodologies validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding .
  • Click chemistry probes : Introduce alkyne tags for pull-down assays and proteomic identification .

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